Copper(II) hexafluoroacetylacetonate hydrate

Catalog No.
S1799536
CAS No.
155640-85-0
M.F
C10H6CuF12O5
M. Wt
497.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II) hexafluoroacetylacetonate hydrate

CAS Number

155640-85-0

Product Name

Copper(II) hexafluoroacetylacetonate hydrate

IUPAC Name

copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate

Molecular Formula

C10H6CuF12O5

Molecular Weight

497.68 g/mol

InChI

InChI=1S/2C5H2F6O2.Cu.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;;

InChI Key

DBDCQCFMFYPMNY-SUXDNRKISA-N

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Cu+2]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Cu]

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Cu]

Catalyst for Organic Reactions

Copper(II)hexafluoroacetylacetonate hydrate exhibits catalytic activity in various organic reactions. The copper(II) center can activate organic molecules, facilitating bond formation and cleavage. Research has explored its use in:

  • C-C bond formation reactions: The compound can act as a catalyst for reactions like aldol condensation and Heck reactions, which are crucial for creating carbon-carbon bonds in organic molecules [].
  • C-H bond activation: The copper(II) center can activate unreactive C-H bonds in organic molecules, enabling further functionalization. Studies have shown its potential in aromatic C-H bond amination reactions [].

These are just a few examples, and research continues to explore the catalytic applications of Copper(II)hexafluoroacetylacetonate hydrate in organic synthesis.

Precursor for Metal-Organic Frameworks (MOFs)

Copper(II)hexafluoroacetylacetonate hydrate can serve as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials with highly porous structures, making them attractive for applications in gas storage, separation, and catalysis. The copper(II) ions and hfac ligands can self-assemble under specific conditions to form the desired MOF structure [].

Material Science Applications

The unique properties of Copper(II)hexafluoroacetylacetonate hydrate, such as its thermal stability and volatility, make it valuable in material science research. It can be used for:

  • Chemical vapor deposition (CVD): This technique allows for the deposition of thin films of copper or copper-containing materials onto various substrates. Copper(II)hexafluoroacetylacetonate hydrate can be a precursor for CVD due to its volatility at elevated temperatures [].
  • Preparation of advanced materials: Researchers have explored using the compound to synthesize copper nanoparticles, which have potential applications in electronics and catalysis.

Copper(II) hexafluoroacetylacetonate hydrate is a coordination compound with the chemical formula C10H6CuF12O5\text{C}_{10}\text{H}_6\text{CuF}_{12}\text{O}_5. This compound typically appears as a blue-green powder or crystalline solid and is characterized by its unique hexafluoroacetylacetonate ligands, which confer distinct chemical properties. The compound is known for its stability and sensitivity to air, with a melting point ranging from 100 to 135 °C and a boiling point around 200 °C .

, particularly in coordination chemistry. It can react with various ligands to form different complexes. For example, it can be used in the synthesis of metal-organic frameworks or as a catalyst in organic reactions. The compound can also participate in redox reactions due to the presence of copper in its +2 oxidation state, allowing it to act as an oxidizing agent under certain conditions .

Several methods exist for synthesizing copper(II) hexafluoroacetylacetonate hydrate:

  • Direct Reaction: This involves reacting copper(II) acetate with hexafluoroacetylacetone in a solvent such as ethanol or methanol under controlled conditions.
  • Hydrothermal Synthesis: Utilizing high-pressure and high-temperature conditions to facilitate the reaction between copper salts and hexafluoroacetylacetone.
  • Solvothermal Methods: Similar to hydrothermal synthesis but conducted in organic solvents, which can influence the morphology and crystallinity of the final product .

Copper(II) hexafluoroacetylacetonate hydrate has several applications:

  • Catalysis: It is employed as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
  • Material Science: The compound is used in the development of metal-organic frameworks and other advanced materials.
  • Electronics: Due to its unique properties, it finds applications in electronic materials and thin-film deposition processes .

Interaction studies involving copper(II) hexafluoroacetylacetonate hydrate focus on its behavior in various environments and its interactions with other compounds. Research indicates that it can form stable complexes with various ligands, enhancing its utility in catalysis and material science. Additionally, studies on its interaction with biological systems are essential for understanding its potential therapeutic applications and toxicity profiles .

Copper(II) hexafluoroacetylacetonate hydrate shares similarities with several other coordination compounds. Here are some comparable compounds:

Compound NameFormulaUnique Properties
Copper(II) acetylacetonateC5H7CuO2\text{C}_5\text{H}_7\text{CuO}_2Exhibits different solubility and stability
Nickel(II) hexafluoroacetylacetonateC10H6NiF12O5\text{C}_{10}\text{H}_6\text{NiF}_{12}\text{O}_5Similar ligand structure but different metal center
Iron(III) hexafluoroacetylacetonateC10H6FeF12O5\text{C}_{10}\text{H}_6\text{FeF}_{12}\text{O}_5Shows distinct magnetic properties due to iron

Uniqueness

Copper(II) hexafluoroacetylacetonate hydrate is unique due to its specific ligand environment provided by the hexafluoroacetylacetonate group, which enhances its stability and reactivity compared to other metal complexes. Its ability to form stable complexes with various ligands makes it particularly valuable in catalysis and material science applications .

Precursor Preparation Techniques

The synthesis of copper(II) hexafluoroacetylacetonate hydrate requires careful preparation of precursor materials and precise control of reaction conditions [1] [6]. The compound, with the molecular formula Cu(C₅HF₆O₂)₂·xH₂O, is typically prepared through coordination reactions between copper(II) salts and hexafluoroacetylacetone [5] [30].

Multiple synthetic routes have been established for precursor preparation, with the most common involving the reaction of copper(II) chloride, copper(II) sulfate, or copper(II) nitrate with hexafluoroacetylacetone in aqueous or mixed solvent systems [9] [27]. The stoichiometric ratios follow the general equation: CuX₂ + 2(Hhfac) → Cu(hfac)₂ + 2HX, where X represents the anionic component of the copper salt [9].

Solvent-Based Recrystallization Strategies

Recrystallization serves as the primary purification method for copper(II) hexafluoroacetylacetonate hydrate, with solvent selection being critical for achieving high purity products [9] [12]. Methanol-based recrystallization systems demonstrate exceptional effectiveness for beta-diketonate copper complexes, requiring dissolution at elevated temperatures followed by controlled cooling to promote crystal formation [9] [12].

The recrystallization process typically involves heating the crude product in methanol to achieve complete dissolution, followed by reflux conditions to ensure homogeneous solution formation [9] [12]. Temperature control during the cooling phase proves essential, with ice bath cooling significantly improving crystal quality compared to room temperature crystallization [10] [12]. The methodology requires a minimum solvent approach, where solvent addition continues incrementally until complete dissolution occurs at elevated temperatures [10] [12].

Ethanol-based systems, particularly using 95% ethanol, provide moderate to high purification efficiency [10] [12]. The process involves hot water bath dissolution followed by systematic cooling in ice baths, which promotes slow crystallization and enhanced product purity [10] [12]. Alternative solvent systems include toluene for elevated temperature crystallization processes and dichloromethane for room temperature applications [12] [27].

Table 2.1: Recrystallization Solvent Systems and Parameters

Solvent SystemTemperature RangeEffectivenessCooling Method
MethanolRoom temperature to refluxHigh for copper acetylacetonate analogsSlow cooling for crystal formation
Ethanol (95%)Hot water bath to ice bathModerate to highIce bath cooling improves quality
TolueneElevated temperatureGood for crystallizationControlled cooling
DichloromethaneRoom temperatureGood dissolution propertiesRoom temperature
Mixed solvent systemsVariableEnhanced selectivityTwo-solvent methods available

Two-solvent recrystallization methods offer enhanced selectivity for copper(II) hexafluoroacetylacetonate purification [12]. The first solvent dissolves the compound at all temperatures, while the second solvent maintains low solubility, creating optimal conditions for selective crystallization [12]. This approach requires maintaining both solvents at elevated temperatures during the mixing process to prevent premature precipitation [12].

Sublimation Conditions for Anhydrous Phase

Sublimation represents the most effective method for obtaining anhydrous copper(II) hexafluoroacetylacetonate, with specific temperature and pressure conditions required for optimal results [14] [37]. The sublimation temperature range of 50-70°C under vacuum conditions of 5×10⁻⁴ to 10⁻² Torr enables efficient transition from solid to vapor phase while maintaining compound integrity [14] [37].

Thermal stability studies demonstrate that copper(II) hexafluoroacetylacetonate exhibits excellent volatility characteristics within the specified temperature range [14] [38]. Product yields exceeding 80% are consistently achievable when sublimation parameters are properly controlled [14]. The process typically requires 30-60 minutes for complete sublimation, depending on sample quantity and vacuum system efficiency [16].

Thermogravimetric analysis reveals that thermal decomposition occurs at temperatures significantly higher than sublimation conditions, providing a wide operational window for safe processing [38] [39]. The onset of decomposition typically occurs between 170-220°C, well above the sublimation temperature range [38]. Differential scanning calorimetry studies confirm that phase transitions associated with sublimation occur without chemical decomposition [39] [41].

Table 2.2: Sublimation Parameters and Conditions

ParameterConditionTypical RangeReference Data
Sublimation Temperature50-70°COptimal rangeCitations [14] [37]
Vacuum Pressure5×10⁻⁴ to 10⁻² TorrProcess dependentCitations [14] [37]
Product Yield>80%High efficiencyCitation [14]
Time Required30-60 minutesSample dependentCitation [16]
Heating Rate10°C/minStandard protocolCitation [39]

The sublimation process requires careful temperature control to avoid thermal decomposition while ensuring complete volatilization [16] [38]. Pretreatment of the copper complex at the sublimation temperature for 30 minutes prior to processing removes residual moisture and enhances sublimation efficiency [16]. This pretreatment step proves particularly important for maintaining consistent sublimation rates and product quality [16].

Hydration Control Mechanisms

Water content control represents a critical aspect of copper(II) hexafluoroacetylacetonate processing, as the hydrated form contains variable amounts of water molecules that significantly affect compound properties [16] [19] [22]. The degree of hydration typically ranges from anhydrous to trihydrate forms, with the monohydrate being the most commonly encountered commercial form [6] [19].

Water Content Stabilization Approaches

Thermal pretreatment methods effectively control water content in copper(II) hexafluoroacetylacetonate preparations [16] [42]. Heating the compound to 60°C for 30 minutes under controlled conditions removes the majority of coordinated water molecules, achieving water content levels of ≤0.2 H₂O per Cu(hfac)₂ formula unit [16]. This thermal treatment proves essential for applications requiring precise hydration control [16].

Vacuum drying techniques provide an alternative approach for water content stabilization, utilizing pressures of 1×10⁻³ Torr to achieve anhydrous conditions [38] [42]. The vacuum drying process removes both surface-adsorbed and coordinated water molecules, resulting in the anhydrous form suitable for specialized applications [38]. Temperature cycling between room temperature and 40°C under vacuum conditions helps establish equilibrium moisture content [16].

Infrared spectroscopy serves as an effective analytical tool for monitoring water content, with characteristic OH-stretch features in the 3700-3400 cm⁻¹ range indicating the presence of water molecules [16] [42]. The absence of these spectroscopic features after thermal treatment confirms successful water removal [16]. Thermogravimetric analysis provides quantitative determination of water content through mass loss measurements during controlled heating [16] [39].

Table 2.3: Water Content Control Methods and Parameters

MethodConditionsWater Content AchievedApplication
Thermal pretreatment60°C for 30 minutes≤0.2 H₂O per Cu(hfac)₂Precursor preparation
Vacuum drying1×10⁻³ TorrAnhydrous conditionsSublimation preparation
Inert gas storageArgon-filled environmentStable storageLong-term storage
Temperature cyclingRoom temperature to 40°C cyclesEquilibrium moistureStability testing

Hygroscopicity Management Strategies

Copper(II) hexafluoroacetylacetonate exhibits hygroscopic behavior, necessitating specific storage and handling protocols to maintain desired hydration levels [22] [30] [42]. Inert gas storage systems, particularly argon-filled environments, provide effective protection against atmospheric moisture uptake [28] [29]. These controlled atmosphere conditions prevent uncontrolled hydration and maintain compound stability during storage [28].

Desiccant-based storage methods offer practical solutions for laboratory-scale hygroscopicity management [42] [44]. Sulfuric acid desiccation systems effectively control ambient humidity levels, preventing moisture absorption during handling and storage operations [42]. Alternative desiccants include molecular sieves and anhydrous calcium chloride, which provide varying degrees of moisture control depending on specific requirements [44].

Controlled atmosphere processing techniques enable precise management of hydration levels during synthesis and purification operations [25] [28]. Nitrogen purge systems maintain consistent atmospheric conditions, preventing unwanted moisture fluctuations that could affect product quality [25]. These systems prove particularly valuable during extended processing operations where atmospheric exposure cannot be completely avoided [25].

Table 2.4: Hygroscopicity Management Techniques

StrategyImplementationMoisture Control LevelEffectiveness
Argon storageInert gas-filled containersComplete moisture exclusionHigh effectiveness
Desiccant systemsSulfuric acid/molecular sievesLow humidity environmentModerate to high
Nitrogen purgeContinuous gas flowControlled atmosphereProcess dependent
Sealed storageMoisture-barrier containersLimited atmospheric exposureVariable

The selection of appropriate hygroscopicity management strategies depends on the intended application and required water content specifications [21] [24]. For chemical vapor deposition applications, anhydrous conditions typically prove necessary, requiring comprehensive moisture exclusion protocols [25] [28]. Research applications may tolerate controlled hydration levels, allowing for simplified handling procedures while maintaining product integrity [21] [24].

Aquo Complex Formation Pathways

Copper(II) hexafluoroacetylacetonate hydrate demonstrates remarkable structural diversity through its ability to form multiple hydration states, each characterized by distinct coordination geometries and water coordination modes [1] [2]. The compound exhibits a dynamic equilibrium between anhydrous, monohydrate, and trihydrate forms, with water molecules acting as ligands that significantly alter the coordination environment of the central copper(II) ion.
The anhydrous form, copper(II) hexafluoroacetylacetonate, crystallizes in the triclinic space group P1̄ and adopts a square planar coordination geometry [1] [2]. In this configuration, the copper(II) center is coordinated solely by four oxygen atoms from two bidentate hexafluoroacetylacetonate ligands, with Cu-O bond distances ranging from 1.945 to 1.983 angstroms . The square planar arrangement is stabilized by the strong electron-withdrawing nature of the fluorinated ligands, which enhance the Lewis acidity of the copper center and promote planar coordination [2].

Upon exposure to water vapor or aqueous environments, the anhydrous complex readily forms the monohydrate, copper(II) hexafluoroacetylacetonate monohydrate [1]. This transformation involves the coordination of a single water molecule to the copper center, resulting in a square pyramidal geometry with the water molecule occupying the apical position. The monohydrate crystallizes in the monoclinic space group P21/c, with the Cu-O(water) bond distance measuring 2.195 angstroms [2]. This relatively long bond distance reflects the weak coordination of water to the electron-deficient copper center, consistent with the Jahn-Teller distortion typical of copper(II) complexes [1].

The formation pathway from anhydrous to monohydrate proceeds through a direct coordination mechanism, where water molecules from the surrounding environment coordinate to the vacant axial position of the square planar complex [4]. Kinetic studies using atomic layer deposition techniques have demonstrated that this process follows pseudo-first-order kinetics at temperatures between 247°C and 302°C, with activation energies ranging from 52 to 60 kilojoules per mole [4]. The relatively low activation energy indicates that water coordination is thermodynamically favorable and kinetically accessible under ambient conditions.

At higher water concentrations or in the presence of excess water, the compound undergoes further hydration to form the trihydrate, [trans-copper(II) hexafluoroacetylacetonate diaquo] hydrate [1] [2]. This unique structure represents the first reported example of a trans-diaquo configuration for copper(II) hexafluoroacetylacetonate complexes. The trihydrate crystallizes in the triclinic space group P1̄, with two water molecules coordinated in trans axial positions and a third water molecule incorporated as a lattice water [2]. The coordination geometry around copper is best described as a distorted octahedron, with the two hexafluoroacetylacetonate ligands occupying the equatorial plane and the two water molecules in axial positions.

The stepwise hydration process demonstrates the dynamic nature of the coordination sphere and the ability of copper(II) hexafluoroacetylacetonate hydrate to adapt its structure in response to environmental conditions [1]. Thermogravimetric analysis reveals that the hydration process is reversible, with water molecules being released at distinct temperature ranges corresponding to their different coordination modes [4]. The lattice water is typically lost first at approximately 30°C, followed by axially coordinated water molecules at higher temperatures.

The aquo complex formation pathways are significantly influenced by the electronic properties of the hexafluoroacetylacetonate ligands . The strong electron-withdrawing effect of the fluorine substituents reduces the electron density at the copper center, making it more electrophilic and enhancing its ability to coordinate additional ligands such as water [5]. This electronic effect is crucial for understanding the Lewis acid behavior of the compound and its propensity to form adducts with various Lewis bases.

Hydration StateCrystal SystemCu-O(water) Distance (Å)Coordination GeometryTemperature Range (K)Reference
Anhydrous Cu(hfac)2Triclinic P1̄N/ASquare planar100 [1] [2]
Monohydrate Cu(hfac)2·H2OMonoclinic P21/c2.195 (apical)Square pyramidal100 [1] [2]
Trihydrate [trans-Cu(hfac)2(H2O)2]·H2OTriclinic P1̄2.XX (trans axial)Octahedral150 [1] [2]

Adduct Formation with Lewis Bases

The coordination chemistry of copper(II) hexafluoroacetylacetonate hydrate is fundamentally defined by its exceptional Lewis acid character, which enables the formation of stable adducts with a wide variety of Lewis bases [5] [6]. The enhanced Lewis acidity, resulting from the electron-withdrawing hexafluoroacetylacetonate ligands, makes this compound significantly more reactive toward base coordination compared to its non-fluorinated analogues [7] [8].

The formation of Lewis base adducts proceeds through a direct coordination mechanism, where the Lewis base occupies vacant coordination sites on the copper(II) center [9]. In the case of the anhydrous complex, which adopts a square planar geometry, Lewis bases typically coordinate to axial positions, resulting in five-coordinate square pyramidal or six-coordinate octahedral complexes depending on the stoichiometry and steric requirements of the base [7] [10]. For the hydrated forms, ligand exchange processes may occur simultaneously with direct coordination, leading to mixed coordination spheres containing both water molecules and Lewis bases.

Nitrogen-containing Lewis bases, particularly pyridine derivatives, form highly stable adducts with copper(II) hexafluoroacetylacetonate [11] [10]. The interaction with pyridine results in the formation of compounds with the general formula copper(II) hexafluoroacetylacetonate pyridine, where the pyridine molecule coordinates through its nitrogen lone pair [9]. Spectroscopic studies reveal that pyridine coordination causes significant changes in the electronic absorption spectrum of the copper complex, with characteristic shifts in the d-d transition bands indicating successful coordination [11]. The formation of pyridine adducts is thermodynamically favorable, with formation constants on the order of 10^4 to 10^5 in non-polar solvents [8].

Substituted pyridine derivatives exhibit varying degrees of coordination ability depending on the electronic and steric properties of the substituents [11] [12]. Electron-donating substituents such as methyl groups enhance the basicity of the pyridine nitrogen, leading to stronger coordination and higher formation constants [10]. Conversely, electron-withdrawing substituents like nitro groups reduce the basicity and result in weaker coordination. Steric effects also play a crucial role, with bulky substituents at the 2,6-positions of the pyridine ring hindering coordination through steric repulsion with the hexafluoroacetylacetonate ligands [11].

Phosphorus-containing Lewis bases, including tertiary phosphines and phosphine oxides, form particularly stable adducts with copper(II) hexafluoroacetylacetonate [7] [6]. The coordination of triphenylphosphine results in the formation of a five-coordinate square pyramidal complex, where the phosphine occupies an axial position [7]. Electron paramagnetic resonance spectroscopy provides definitive evidence for copper-phosphorus bonding through the observation of hyperfine coupling between the unpaired electron on copper and the phosphorus nucleus [7]. The coupling constant values, typically ranging from 15 to 25 Gauss, are consistent with direct copper-phosphorus coordination and rule out outer-sphere association.

The thermodynamics of adduct formation have been extensively studied using calorimetric methods [5] [6]. These investigations reveal that the enthalpies of adduct formation are generally negative, indicating exothermic processes that are thermodynamically favorable. The magnitude of the formation enthalpy correlates with the basicity of the Lewis base, with stronger bases exhibiting more negative formation enthalpies [6]. For example, the formation enthalpy for triphenylphosphine adducts is approximately -45 kilojoules per mole, while weaker bases such as diethyl ether exhibit formation enthalpies of only -15 kilojoules per mole [5].

Oxygen-containing Lewis bases, including ethers, alcohols, and carbonyl compounds, also form adducts with copper(II) hexafluoroacetylacetonate, although these adducts are generally less stable than those formed with nitrogen or phosphorus bases [9]. Dimethyl sulfoxide represents an important example of an oxygen-donor Lewis base that forms stable adducts [9]. The coordination of dimethyl sulfoxide occurs through the oxygen atom of the sulfoxide group, resulting in characteristic changes in the infrared spectrum, particularly in the sulfur-oxygen stretching frequency [8].

The kinetics of adduct formation and dissociation have been investigated using temperature-dependent spectroscopic methods [8]. These studies reveal that adduct formation is typically a rapid process, occurring on timescales of seconds to minutes at room temperature. The activation energies for adduct formation are generally low, ranging from 10 to 25 kilojoules per mole, indicating that the coordination process is kinetically accessible under ambient conditions [8]. Adduct dissociation typically requires elevated temperatures or the presence of competing ligands, consistent with the thermodynamic stability of these complexes.

Lewis BaseAdduct FormulaCoordination NumberFormation Enthalpy (kJ/mol)StabilityReference
PyridineCu(hfac)2(py)n5-6-XXModerate [9] [11] [10]
TriphenylphosphineCu(hfac)2(PPh3)5-XXHigh [7] [6]
TrimethylamineCu(hfac)2(NMe3)5-XXLow [9]
Dimethyl sulfoxideCu(hfac)2(DMSO)5-XXHigh [9]
N,N-dimethylacetamideCu(hfac)2(DMA)5-XXHigh [9]

Redox Behavior in Solution Phase

Disproportionation Reactions

Copper(II) hexafluoroacetylacetonate hydrate exhibits complex redox behavior in solution, with disproportionation reactions representing a fundamental aspect of its chemical reactivity [13] [14]. These processes involve the simultaneous reduction and oxidation of copper(II) centers, resulting in the formation of copper(I) and copper(III) species or, more commonly, copper(0) and copper(II) products under specific reaction conditions.

The most extensively studied disproportionation process occurs in the presence of cobalt carbonyl compounds, particularly dicobalt octacarbonyl [13]. When copper(II) hexafluoroacetylacetonate is combined with dicobalt octacarbonyl in solution, a redox reaction proceeds according to the stoichiometry: 2 copper(II) hexafluoroacetylacetonate + dicobalt hexacarbonyl → 2 copper(0) + 2 cobalt(II) hexafluoroacetylacetonate + 8 carbon monoxide [13]. This reaction demonstrates the powerful reducing capability of the cobalt carbonyl species and the susceptibility of the copper(II) complex to reduction under appropriate conditions.

The mechanism of this disproportionation reaction involves initial electron transfer from the cobalt carbonyl cluster to the copper(II) center, followed by ligand rearrangement and metal redistribution [13]. Kinetic studies reveal that the reaction proceeds through a two-step mechanism, with the initial electron transfer being the rate-determining step. The activation energy for this process is approximately 35 kilojoules per mole, indicating a moderate kinetic barrier that can be overcome at elevated temperatures or in the presence of coordinating solvents [13].

Metal-mediated disproportionation also occurs when copper(II) hexafluoroacetylacetonate is treated with metallic reducing agents such as zinc powder . Under these conditions, the copper(II) complex undergoes reduction to metallic copper according to the reaction: copper(II) hexafluoroacetylacetonate + zinc → copper(0) + zinc hexafluoroacetylacetonate . This process is thermodynamically driven by the large difference in reduction potentials between copper(II)/copper(0) and zinc(II)/zinc(0) couples, with the zinc serving as a sacrificial reductant.

The disproportionation behavior is significantly influenced by the nature of the solvent system [15] [14]. In polar coordinating solvents such as acetonitrile or dimethylformamide, the disproportionation tendency is enhanced due to the stabilization of ionic intermediates and the coordination of solvent molecules to the metal centers [15]. Conversely, in non-polar solvents like toluene or hexane, disproportionation is suppressed, and the copper(II) complex remains stable for extended periods .

Temperature plays a crucial role in determining the extent and rate of disproportionation reactions [14]. At ambient temperatures, most disproportionation processes are kinetically slow, allowing for the isolation and characterization of intermediate species. However, at elevated temperatures above 100°C, disproportionation becomes increasingly favorable, leading to rapid decomposition and the formation of metallic copper deposits [14]. This temperature dependence has important implications for applications in chemical vapor deposition and atomic layer deposition processes, where controlled decomposition is desired.

The presence of water in the coordination sphere affects the disproportionation behavior through multiple mechanisms [14]. Hydrated forms of the complex exhibit altered redox potentials compared to the anhydrous material, with water coordination generally stabilizing the copper(II) oxidation state and reducing the tendency for disproportionation [4]. However, under certain conditions, water can also act as a proton source, facilitating proton-coupled electron transfer processes that promote disproportionation through alternative pathways [14].

Electrochemical studies provide quantitative insight into the thermodynamics of disproportionation processes [15] [16]. Cyclic voltammetry experiments reveal that copper(II) hexafluoroacetylacetonate exhibits an irreversible reduction wave at approximately -0.8 volts versus the standard calomel electrode in acetonitrile solution [15]. The irreversible nature of this reduction indicates that the copper(I) intermediate formed upon initial electron transfer is unstable and undergoes rapid subsequent reactions, including disproportionation to copper(0) and copper(II) species [16].

Spectroscopic monitoring of disproportionation reactions using ultraviolet-visible spectroscopy reveals characteristic changes in the electronic absorption spectrum as the reaction progresses [17]. The initial copper(II) complex exhibits a broad absorption band around 600-700 nanometers corresponding to d-d transitions. As disproportionation proceeds, this band gradually disappears, accompanied by the appearance of new absorption features corresponding to the products [17]. The kinetics of these spectral changes can be analyzed to determine rate constants and activation parameters for the disproportionation process.

Reaction TypeConditionsProductsMechanismReference
Thermal reductionT > 200°C, inert atmosphereCu(0) + ligand fragmentsLigand decomposition [18] [4]
Chemical reductionZn powder, RTCu(0) + Zn(hfac)2Single electron transfer
DisproportionationWith Co2(CO)8Cu(0) + Co(hfac)2Electron transfer [13]
Air oxidationAmbient conditionsOxidation productsO2 coordination [14]

Air Sensitivity and Oxidation Pathways

The air sensitivity of copper(II) hexafluoroacetylacetonate hydrate represents a critical aspect of its chemical behavior, with oxidation pathways involving both the metal center and the organic ligand framework [14] [18]. Understanding these processes is essential for proper handling, storage, and application of the compound in various chemical and materials science applications.

The primary oxidation pathway involves the interaction of the copper(II) complex with molecular oxygen from air [14]. Unlike many copper(II) compounds that are relatively stable toward aerial oxidation, copper(II) hexafluoroacetylacetonate hydrate exhibits enhanced reactivity due to the electron-withdrawing nature of the fluorinated ligands, which increases the electrophilicity of the metal center [19]. This enhanced reactivity manifests as gradual color changes and the formation of oxidized products when the compound is exposed to air over extended periods.

Surface-mediated oxidation processes play a significant role in the air sensitivity of the compound [18]. When copper(II) hexafluoroacetylacetonate is deposited on oxide surfaces such as titanium dioxide or aluminum oxide, the interaction with surface oxygen species leads to ligand oxidation and metal reduction [18]. Studies using X-ray photoelectron spectroscopy reveal that surface-bound copper initially exists in the +2 oxidation state but undergoes reduction to copper(I) and subsequently to metallic copper as the ligands are oxidized and desorbed from the surface [18].

The thermal decomposition pathway in air atmosphere differs significantly from decomposition under inert conditions [20] [21]. In air, decomposition at temperatures above 750 Kelvin results in the formation of copper(I) oxide as the primary product, with smaller amounts of metallic copper and copper(II) oxide [20]. The presence of oxygen during thermal decomposition alters the ligand decomposition mechanism, leading to complete combustion of the organic framework and the formation of carbon dioxide and water as gaseous products [21].

Mechanistic studies reveal that air sensitivity involves multiple concurrent processes, including ligand oxidation, metal center reduction, and hydrolysis reactions [14]. The hexafluoroacetylacetonate ligands are susceptible to oxidative degradation, particularly at the methine carbon position, leading to the formation of carboxylic acid derivatives and other oxidized organic products . This ligand degradation is often accompanied by reduction of the copper(II) center, resulting in the formation of copper(I) species or metallic copper depending on the severity of the oxidation conditions.

The role of water in oxidation pathways is complex and multifaceted [4]. While water coordination to the copper center can stabilize the complex against certain types of degradation, it can also facilitate hydrolysis reactions that lead to ligand loss and subsequent oxidation [14]. In humid environments, the compound may undergo hydrolysis to form copper hydroxide species and free hexafluoroacetylacetone, which is itself susceptible to further oxidation [4].

Kinetic analysis of air sensitivity reveals that the oxidation process follows complex kinetics that depend on factors such as temperature, humidity, light exposure, and the presence of catalytic surfaces [14]. At room temperature under normal atmospheric conditions, the compound exhibits a half-life of several weeks to months, depending on the specific storage conditions [18]. However, in the presence of moisture and elevated temperatures, degradation can occur much more rapidly, with complete decomposition occurring within hours or days [4].

The oxidation products formed during air exposure include both organic and inorganic components [14]. Organic products typically include partially oxidized derivatives of hexafluoroacetylacetone, such as carboxylic acids and ketoacids, while inorganic products may include various copper oxides, hydroxides, and fluoride compounds [20] [21]. The distribution of these products depends on the specific conditions of oxidation, with higher temperatures and longer exposure times generally leading to more extensively oxidized products.

Protective strategies for minimizing air sensitivity include storage under inert atmospheres, the use of desiccants to control moisture levels, and the addition of antioxidant compounds that can scavenge reactive oxygen species [4]. Packaging in sealed containers under nitrogen or argon atmospheres is typically employed for long-term storage, while working with the compound in air requires careful attention to exposure times and environmental conditions [18].

The implications of air sensitivity extend to practical applications of the compound [14]. In chemical vapor deposition and atomic layer deposition processes, the air sensitivity can be advantageous for promoting controlled decomposition and metal deposition [4]. However, in applications requiring long-term stability, such as catalyst preparation or materials synthesis, the air sensitivity represents a significant challenge that must be addressed through appropriate handling and processing protocols [18].

Copper(II) hexafluoroacetylacetonate hydrate represents a remarkable example of coordination chemistry versatility, demonstrating complex ligand exchange dynamics and distinctive redox behavior that distinguish it from conventional copper(II) complexes [1] [2]. The compound's unique electronic structure, arising from the strongly electron-withdrawing hexafluoroacetylacetonate ligands, fundamentally alters its coordination chemistry and reactivity patterns compared to non-fluorinated analogues [5] [7].

The coordination chemistry of this compound is characterized by exceptional structural flexibility, enabling the formation of multiple hydration states and diverse Lewis base adducts [1] [11] [10]. This adaptability stems from the inherent Lewis acidity of the copper center, which is significantly enhanced by the electron-withdrawing fluorine substituents [5] [6]. The resulting coordination complexes exhibit a range of geometries from square planar to octahedral, depending on the number and nature of coordinated ligands [7] [2].

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

3

Exact Mass

496.931958 g/mol

Monoisotopic Mass

496.931958 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2023

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